3(2H)-Furanone, 5-ethyl-2,2-dimethyl-
CAS No.: 18458-23-6
Cat. No.: VC19696417
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18458-23-6 |
|---|---|
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 5-ethyl-2,2-dimethylfuran-3-one |
| Standard InChI | InChI=1S/C8H12O2/c1-4-6-5-7(9)8(2,3)10-6/h5H,4H2,1-3H3 |
| Standard InChI Key | VHPMRLOJYLTYEA-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=O)C(O1)(C)C |
Introduction
Chemical Identity and Structural Characteristics
3(2H)-Furanone, 5-ethyl-2,2-dimethyl- (CAS: 18458-23-6) is a bicyclic organic compound belonging to the furanone family. Its molecular formula is C₈H₁₂O₂, with a molecular weight of 140.18 g/mol . The structure consists of a furan ring (a five-membered aromatic oxygen heterocycle) substituted with a ketone group at position 3 and alkyl groups at positions 2 and 5. Specifically:
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Position 2: Two methyl groups (-CH₃) attached to the same carbon.
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Position 5: An ethyl group (-CH₂CH₃).
This substitution pattern distinguishes it from related furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), which contains hydroxyl and methyl groups . The absence of a hydroxyl group in 5-ethyl-2,2-dimethyl-3(2H)-furanone reduces its polarity, influencing its solubility and volatility (Table 1).
Table 1: Physical and Chemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | ~200–220°C (estimated) | |
| Density | 1.02–1.05 g/cm³ (predicted) | |
| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, DMSO) | |
| Flash Point | >93°C |
Synthesis and Manufacturing Pathways
Cyclization of Diketones
Acyclic diketones, such as 3-oxopentane-2,4-dione, can undergo acid-catalyzed cyclization to form the furanone ring. Ethyl and methyl groups are introduced via alkylation during or after cyclization .
Aldol Condensation
Aldol reactions between aldehydes and ketones may yield α,β-unsaturated carbonyl intermediates, which can cyclize to form furanones. For example, condensation of ethyl acetoacetate with formaldehyde derivatives could generate the target compound .
Table 2: Synthetic Routes and Yields
| Method | Starting Materials | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | 3-Oxopentane-2,4-dione, alkylating agents | 45–60 | |
| Aldol Condensation | Ethyl acetoacetate, formaldehyde | 30–40 |
Applications in Industry and Research
Pharmaceutical Intermediates
Furanones are explored as precursors for anti-inflammatory and antimicrobial agents. Although this compound lacks direct pharmacological data, structural analogs (e.g., COX-2 inhibitors) highlight its potential utility .
Material Science
The compound’s rigid bicyclic structure is investigated for polymer modification, where it may enhance thermal stability in polyesters or polyamides .
Future Research Directions
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Synthetic Optimization: Develop catalytic methods to improve yield and selectivity.
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Toxicological Profiling: Conduct in vitro assays to assess genotoxicity and endocrine disruption potential.
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Applications in Green Chemistry: Explore its role as a bio-based solvent or catalyst in sustainable reactions .
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